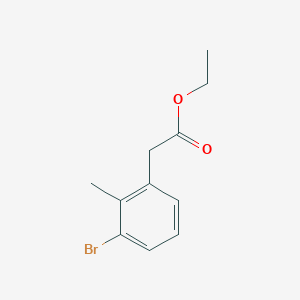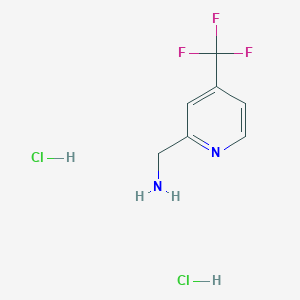![molecular formula C10H10ClN3 B1430680 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine CAS No. 1595541-80-2](/img/structure/B1430680.png)
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a chemical compound with the CAS Number: 1595541-80-2 . It has a molecular weight of 207.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3/c11-10-9-6-8 (7-2-1-3-7)13-14 (9)5-4-12-10/h4-7H,1-3H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
-
Antioxidant and Antimicrobial Activity
- Field : Biochemistry
- Application : A compound similar to 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, known as 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), has been synthesized and studied for its antioxidant and antimicrobial activities .
- Method : The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals to obtain metal complexes .
- Results : The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed that the metal complexes were more toxic against various strains of bacteria and fungi compared to the ligand . HL was found to be a better antioxidant than the metal complexes .
-
Nonlinear Optical Applications
- Field : Materials Science
- Application : A compound known as 4-chloro-2-nitroaniline (4Cl2NA), which has a similar structure to 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, has been studied for its nonlinear optical properties .
- Method : The 4Cl2NA crystal was grown using a slow evaporation method at 40 °C . The crystal structure was analyzed using single-crystal XRD analysis .
- Results : The grown crystal was found to be thermally stable up to 115 °C . The laser damage threshold (LDT) analysis indicated the laser utility limitation of the 4Cl2NA crystal . The second harmonic generation efficiency was tested using the Kurtz Perry powder method .
-
Biological Activities of Pyrrolopyrazine Derivatives
- Field : Medicinal Chemistry
- Application : Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Method : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
TRK Inhibitors
- Field : Medicinal Chemistry
- Application : Pyrazolo [3,4- b]pyridine derivatives, similar to 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine, have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
- Method : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo [3,4- b]pyridine derivatives were synthesized .
- Results : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
-
Biosynthesis of Pyrazine Derivatives
- Field : Bioorganic Chemistry
- Application : Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity. Pyrazines are among the most widely known heterocyclic compounds those can be isolated from natural sources or produced synthetically .
- Method : Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries and pharmaceuticals .
- Results : Due to diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . In recent past numerous advancement has been taken place to explore their synthetic pathways and biological activities .
-
Antimycobacterial Activity
- Field : Medicinal Chemistry
- Application : Among all derivatives prepared, only 5-(4-chlorobenzoyl)-pyrazine-2-carbothioamide showed promising activity against M. tuberculosis .
- Method : The compound was synthesized and its activity was tested against M. tuberculosis .
- Results : The compound showed promising activity (90% inhibition) against M. tuberculosis .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-10-9-6-8(7-2-1-3-7)13-14(9)5-4-12-10/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCCMMTFHILAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=CN=C(C3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)
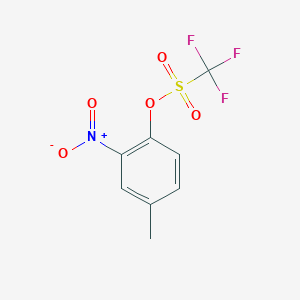
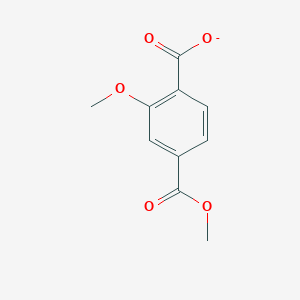
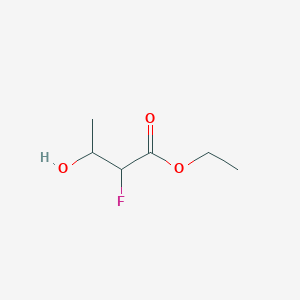
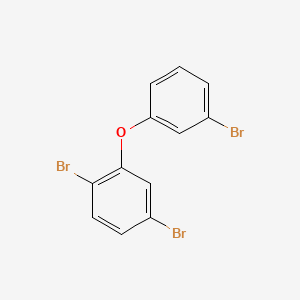
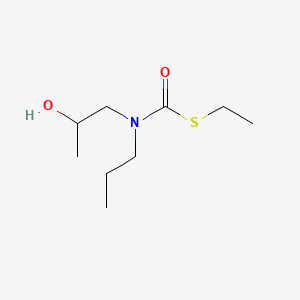
![N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]](/img/structure/B1430607.png)
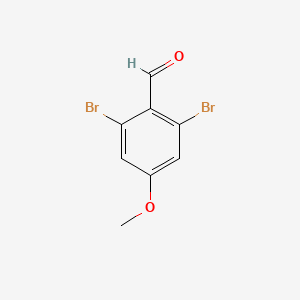
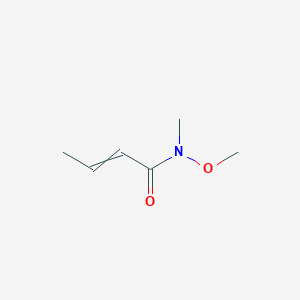
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)
![N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate](/img/structure/B1430614.png)
